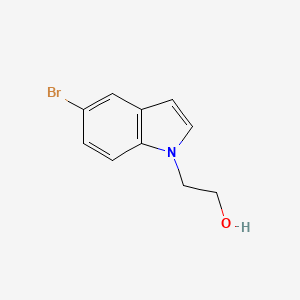

2-(5-Bromo-1H-indol-1-yl)ethanol

概要

説明

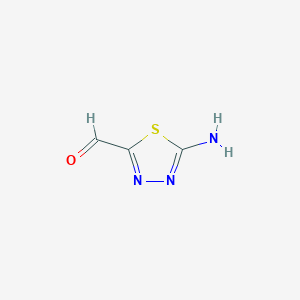

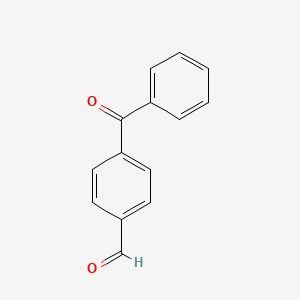

2-(5-Bromo-1H-indol-1-yl)ethanol, also known as 5-bromoindole-2-ethanol, is a synthetic organic compound with a molecular formula of C9H9BrO. It is an indole derivative with a bromo substituent at the 5-position. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry and organic synthesis.

科学的研究の応用

1. Crystal Structure and Molecular Interactions

- A study highlighted the formation of a compound related to 2-(5-Bromo-1H-indol-1-yl)ethanol through a condensation reaction, focusing on its crystal structure and molecular interactions. This work, utilizing Hirshfeld surface analysis and DFT, provides insights into the structural properties and intermolecular connections relevant to similar compounds (Barakat et al., 2017).

2. Synthesis and Antimicrobial Activity

- Research on the synthesis of novel 1H-Indole derivatives, which includes compounds structurally similar to this compound, demonstrated their potential antimicrobial activity. This study focused on the creation of these compounds and their efficacy against various bacterial and fungal strains, indicating the compound's relevance in antimicrobial applications (2020).

3. Eco-Friendly Synthesis Methods

- A study described an eco-friendly, one-pot synthesis method for producing indolinone derivatives, which are related to the structure of this compound. This process emphasizes environmentally benign methods and high atom-economy, highlighting the potential for sustainable production of such compounds (Brahmachari & Banerjee, 2014).

4. Therapeutic Applications and Cytotoxicity

- Another study synthesized a series of compounds including 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which bear structural similarities to this compound. This research explored their cytotoxicity, particularly on cancer cell lines, suggesting potential therapeutic applications in oncology (Karalı et al., 2002).

5. Thermal Analysis and Molecular Structure

- A comprehensive study on the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol, which is closely related to this compound, was conducted. This included thermal analysis and computational methods, providing valuable data on the compound's thermodynamic properties (Carvalho et al., 2019).

Safety and Hazards

The safety information for “2-(5-Bromo-1H-indol-1-yl)ethanol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, and play a significant role in cell biology .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antimicrobial and anticancer effects .

Action Environment

It is known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds .

特性

IUPAC Name |

2-(5-bromoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBGZOPEJRCONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443146 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148366-28-3 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)